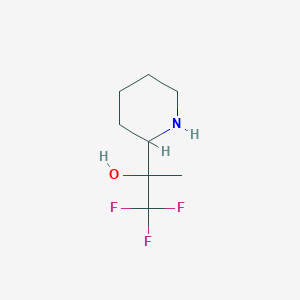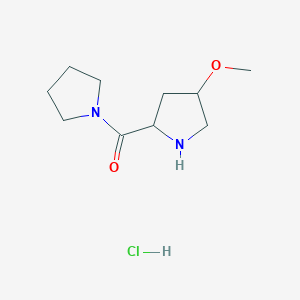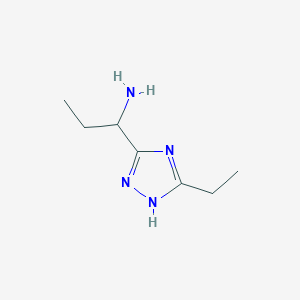
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is an organic compound that features an amino group, an iodophenyl group, and a hydroxyl group attached to a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable aromatic precursor to introduce the iodophenyl group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the hydroxyl group via reduction or hydrolysis reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol: Similar structure but with the iodine atom in a different position.
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-ol: Bromine instead of iodine.
3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol: Chlorine instead of iodine.
Uniqueness
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is unique due to the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromine or chlorine analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H14INO |
|---|---|
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
3-amino-1-(3-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14INO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |
Clé InChI |
KFBJQLGLJZFJLW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CC(=CC=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)








![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)



